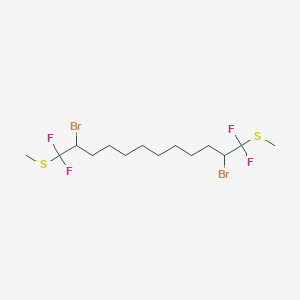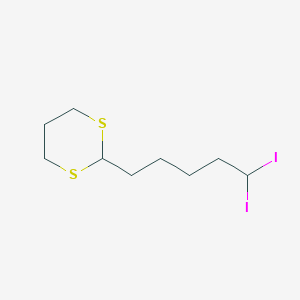
2-(5,5-Diiodopentyl)-1,3-dithiane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5,5-Diiodopentyl)-1,3-dithiane is an organosulfur compound featuring a dithiane ring substituted with a diiodopentyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5,5-Diiodopentyl)-1,3-dithiane typically involves the reaction of 1,3-dithiane with 1,5-diiodopentane under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran. The reaction proceeds through a nucleophilic substitution mechanism, where the dithiane ring attacks the diiodopentane, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(5,5-Diiodopentyl)-1,3-dithiane undergoes various chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The diiodopentyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines, thiols, sodium hydride, tetrahydrofuran as solvent.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted dithiane derivatives.
Applications De Recherche Scientifique
2-(5,5-Diiodopentyl)-1,3-dithiane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 2-(5,5-Diiodopentyl)-1,3-dithiane involves its ability to undergo various chemical transformations. The dithiane ring can act as a nucleophile, participating in substitution reactions. The diiodopentyl group can also undergo nucleophilic substitution, leading to the formation of new derivatives. These reactions are facilitated by the presence of suitable reagents and conditions, allowing the compound to exert its effects through the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
- 5,5-Diiodo-2,2-bithiophene
- 5,5-Diiodo-2,2-dimethylbiphenyl
Comparison: 2-(5,5-Diiodopentyl)-1,3-dithiane is unique due to the presence of both a dithiane ring and a diiodopentyl group This combination imparts distinct chemical properties, making it a versatile compound for various applications
Propriétés
Numéro CAS |
823180-32-1 |
|---|---|
Formule moléculaire |
C9H16I2S2 |
Poids moléculaire |
442.2 g/mol |
Nom IUPAC |
2-(5,5-diiodopentyl)-1,3-dithiane |
InChI |
InChI=1S/C9H16I2S2/c10-8(11)4-1-2-5-9-12-6-3-7-13-9/h8-9H,1-7H2 |
Clé InChI |
FQRNLDJXMPXWAZ-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(SC1)CCCCC(I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



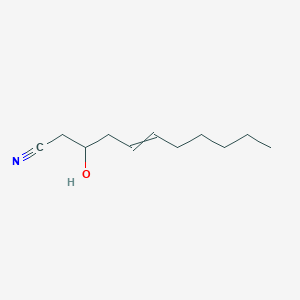

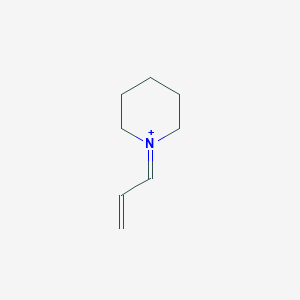
![3-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14207608.png)
![Benzenemethanamine, N-[2-(phenylseleno)propyl]-](/img/structure/B14207611.png)

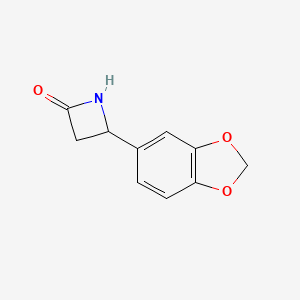
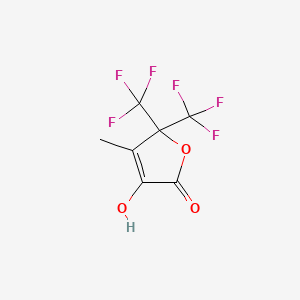
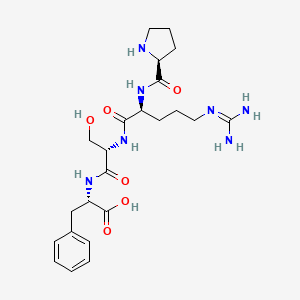
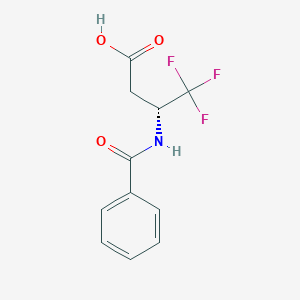
![1-Propanesulfonic acid, 3-[(1,1-diethyl-2-propynyl)amino]-](/img/structure/B14207641.png)
![Phenol, 3-[[(5-phenyl-3-pyridinyl)amino]methyl]-](/img/structure/B14207648.png)
